molecular formula C17H24N2O2 B2643043 3-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-N,N-dimethylaniline CAS No. 2034466-94-7

3-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-N,N-dimethylaniline

Cat. No.: B2643043
CAS No.: 2034466-94-7
M. Wt: 288.391
InChI Key: NOIYBFLAGIOBJA-UHFFFAOYSA-N
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Description

3-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-N,N-dimethylaniline is a complex organic compound that features a pyrrolidine ring, a cyclopropylmethoxy group, and a dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-N,N-dimethylaniline typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method is the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides and alkenyl dipolarophiles . The cyclopropylmethoxy group can be introduced through nucleophilic substitution reactions, while the dimethylaniline moiety is often added via acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-N,N-dimethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-N,N-dimethylaniline involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The cyclopropylmethoxy group may enhance the compound’s binding affinity and specificity, while the dimethylaniline moiety can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]benzonitrile
  • 3-(cyclopropylmethoxy)-5-{3-[(3-hydroxyphenyl)methyl]pyrrolidine-1-carbonyl}phenol

Uniqueness

3-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-N,N-dimethylaniline is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the cyclopropylmethoxy group and the dimethylaniline moiety distinguishes it from other pyrrolidine derivatives, potentially enhancing its efficacy and selectivity in various applications .

Properties

IUPAC Name

[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-[3-(dimethylamino)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-18(2)15-5-3-4-14(10-15)17(20)19-9-8-16(11-19)21-12-13-6-7-13/h3-5,10,13,16H,6-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIYBFLAGIOBJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(C2)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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